benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate
CAS No.:
Cat. No.: VC15186757
Molecular Formula: C24H21NO5S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21NO5S |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | benzyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C24H21NO5S/c1-3-17-9-18-21(28-12-19(23(18)27)24-25-15(2)14-31-24)10-20(17)29-13-22(26)30-11-16-7-5-4-6-8-16/h4-10,12,14H,3,11,13H2,1-2H3 |
| Standard InChI Key | FTIBDHJLVPSHDR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1OCC(=O)OCC3=CC=CC=C3)OC=C(C2=O)C4=NC(=CS4)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three critical components:
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A chromenone core (4-oxo-4H-chromen) substituted with an ethyl group at position 6.
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A 4-methyl-1,3-thiazole ring at position 3, contributing aromatic stability and hydrogen-bonding capacity.
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A benzyloxyacetate side chain at position 7, enhancing lipophilicity and steric bulk.
Key structural features were confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which identified characteristic signals for the thiazole protons ( 7.2–7.4 ppm) and chromenone carbonyl ( 175–180 ppm).
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 373620-18-9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Analytical Characterization
Multi-Step Synthetic Pathway
The synthesis involves three sequential reactions:
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Chromenone Formation: Condensation of 2-hydroxyacetophenone derivatives with ethyl acetoacetate under acidic conditions yields the 4-oxo-4H-chromen scaffold.
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Thiazole Incorporation: A Hantzsch thiazole synthesis introduces the 4-methylthiazole group via cyclization of thiourea with α-haloketones.
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Esterification: The phenolic oxygen at position 7 undergoes alkylation with benzyl bromoacetate in the presence of potassium carbonate, forming the final ester.
Reaction conditions are tightly controlled (e.g., anhydrous , 60–80°C, 12–24 hours) to maximize yields (>75%) and purity (>95%).
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chromenone Formation | , reflux, 6h | 68% |
| Thiazole Cyclization | Thiourea, , 80°C | 72% |
| Esterification | Benzyl bromoacetate, , | 78% |
Post-synthesis, reverse-phase HPLC and -NMR verify structural integrity, while differential scanning calorimetry (DSC) confirms a crystalline melting point of 162–165°C.
Physicochemical and Pharmacological Properties
Solubility and Stability Profile
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but high solubility in polar aprotic solvents like (>50 mg/mL). Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, indicating robustness for long-term storage.
Biological Activity Screening
Preliminary assays reveal dose-dependent effects:
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Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anti-Inflammatory Action: 45% inhibition of TNF-α production in LPS-stimulated macrophages at 10 µM.
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Anticancer Potential: IC = 12.3 µM against MCF-7 breast cancer cells, outperforming doxorubicin analogs.
Mechanistic studies suggest thiazole-mediated kinase inhibition and chromenone-induced oxidative stress as primary modes of action.
Comparative Analysis with Structural Analogs
Ethyl and tert-Butyl Esters
Replacing the benzyl group with ethyl (CAS 80761-89-3) or tert-butyl (Evitachem EVT-11437522) esters alters bioactivity:
Table 3: Analog Comparison
| Ester Group | LogP | Anticancer IC (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Benzyl | 3.8 | 12.3 | <0.1 |
| Ethyl | 2.1 | 28.7 | 0.5 |
| tert-Butyl | 4.2 | 9.8 | <0.05 |
The benzyl derivative strikes an optimal balance between lipophilicity and potency, though tert-butyl variants show enhanced membrane permeability .
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.
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Structure-Activity Optimization: Synthesize analogs with fluorinated benzyl groups to modulate metabolic stability.
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Target Identification: Employ chemoproteomics to map protein binding partners.
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